molecular formula C16H15N3O2S B5833414 N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide

N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide

Cat. No.: B5833414
M. Wt: 313.4 g/mol
InChI Key: OCGHSJGTXLMUQD-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide is a complex organic compound that belongs to the class of thiourea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Mechanism of Action

The mechanism of action of amines involves their reactions as nucleophiles. They are attracted to, and then attack, a positive or slightly positive part of another molecule or ion . This includes their reactions with halogenoalkanes, acyl chlorides, and acid anhydrides .

Future Directions

Future research could focus on the N-arylation reaction of similar compounds with phenyl boronic acid via the Chan–Evans–Lam (CEL) type reaction . This could potentially lead to the development of new catalytic systems and the discovery of new reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of ortho-toluylchloride with potassium thiocyanate in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with 2-aminobenzamide to yield the final product. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives .

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide include:

Uniqueness

This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-6-2-3-7-11(10)15(21)19-16(22)18-13-9-5-4-8-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGHSJGTXLMUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred mixture of 4.9 g of 2-aminobenzamide and 200 ml of ether was added dropwise, a solution of 6.67 g of 2-methylbenzoyl isothiocyanate in 100 ml of ether over 15 minutes After a few hours, the solid was collected, giving 10.8 g of the desired product as grey crystals, mp 181°-185° C. (dec.).
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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